![molecular formula C16H20O9 B3040910 [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate CAS No. 252207-50-4](/img/structure/B3040910.png)
[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Übersicht
Beschreibung
6-O-Feruloyl-D-glucose is a compound that belongs to the class of phenolic compounds . It is a diverse group of plant-derived compounds produced principally through esterification of a hydroxycinnamic acid and 1 L - (−)-quinic acid . It is available for purchase from various biochemical suppliers .
Synthesis Analysis
The synthesis of 6-O-Feruloyl-D-glucose involves the use of enzymes known as uridine diphosphate-dependent glucosyltransferases (UGTs). These enzymes are involved in the formation of feruloyl glucoside, where the carboxylate group of ferulic acid is docked near UDP-glucose . The biosynthesis of such compounds involves a series of enzymatic reactions .Molecular Structure Analysis
The molecular structure of 6-O-Feruloyl-D-glucose involves a hydroxycinnamic acid (ferulic acid) esterified to a glucose molecule . The presence of β-glycosidic linkage has been confirmed . The docking mode of ferulic acid to AtUGT71C1 resulted in the preferential formation of feruloyl glucoside .Wissenschaftliche Forschungsanwendungen
Given the absence of direct references to 6-O-Feruloyl-D-glucose, we can infer its potential applications based on the known properties of ferulic acid and its derivatives in scientific research:
Antioxidant Properties and Diabetes Management
Research on ferulic acid, a closely related compound, highlights its antioxidant properties and therapeutic potential in diabetes management. Studies suggest that combining ferulic acid with other treatments, such as metformin, can enhance anti-diabetic effects, indicating the potential for 6-O-Feruloyl-D-glucose to have similar applications due to its structural relationship with ferulic acid (Nankar, Prabhakar, & Doble, 2017).
Molecular Diagnosis and Genetic Studies
In the context of genetic disorders like glucose-6-phosphate dehydrogenase deficiency, understanding the molecular structure and effects of compounds like 6-O-Feruloyl-D-glucose can be critical. Such knowledge contributes to the development of diagnostic tools and therapeutic strategies for managing conditions associated with oxidative stress (Beyzaei & Geramizadeh, 2019).
Impact on Metabolic Pathways
Research into metabolic diseases and the role of specific metabolites provides insights into how compounds like 6-O-Feruloyl-D-glucose might influence glucose metabolism, insulin resistance, and the development of diabetes complications. Studies on metabolomics offer a framework for understanding the metabolic impacts of natural compounds, suggesting a potential research avenue for exploring the effects of 6-O-Feruloyl-D-glucose (Arneth, Arneth, & Shams, 2019).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 6-O-Feruloyl-D-glucose are carbohydrate esterases , a group of enzymes that release acyl or alkyl groups attached by ester linkage to carbohydrates . These enzymes are widely distributed in animals, plants, and microorganisms .
Mode of Action
6-O-Feruloyl-D-glucose interacts with its targets, the carbohydrate esterases, through a process known as hydrolysis . This compound, being a feruloyl ester , is a substrate for feruloyl esterases, which catalyze the hydrolysis of the ester bond, yielding ferulate and a polysaccharide .
Biochemical Pathways
The action of 6-O-Feruloyl-D-glucose primarily affects the degradation of polysaccharides . The hydrolysis of the ester bond in 6-O-Feruloyl-D-glucose by feruloyl esterases releases ferulate and a polysaccharide . This process plays a crucial role in the degradation of hemicellulose in the plant cell wall .
Pharmacokinetics
It’s known that phenylethanoid glycosides, a class of compounds to which 6-o-feruloyl-d-glucose belongs, are water-soluble . This property could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The hydrolysis of 6-O-Feruloyl-D-glucose by feruloyl esterases results in the release of ferulate and a polysaccharide . This process contributes to the degradation of hemicellulose in the plant cell wall , which could have implications in various industries, including agriculture, biofuel production, and paper production .
Action Environment
The action of 6-O-Feruloyl-D-glucose can be influenced by various environmental factors. For instance, the activity of feruloyl esterases, the enzymes that interact with 6-O-Feruloyl-D-glucose, can vary depending on the pH . Therefore, the pH of the environment could potentially influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
“6-O-Feruloyl-D-glucose, Min. 98%” interacts with various enzymes and proteins in biochemical reactions. It is involved in the biosynthesis of phenolic compounds in plants, which are secondary metabolites with diverse biological activities . The compound is a substrate for glucosyltransferases, enzymes that catalyze the transfer of a glucose moiety to other molecules .
Cellular Effects
The cellular effects of “6-O-Feruloyl-D-glucose, Min. 98%” are not fully understood due to limited research. It is known that phenolic compounds, including feruloyl-glucose derivatives, can influence cell function. They can modulate cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of “6-O-Feruloyl-D-glucose, Min. 98%” involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, potentially influencing their activity. For instance, it can act as a substrate for glucosyltransferases, leading to the formation of glycosylated compounds .
Temporal Effects in Laboratory Settings
The temporal effects of “6-O-Feruloyl-D-glucose, MinIt is known that phenolic compounds can have long-term effects on cellular function .
Metabolic Pathways
“6-O-Feruloyl-D-glucose, Min. 98%” is involved in the phenylpropanoid pathway, a metabolic pathway in plants that produces a wide variety of secondary metabolites, including phenolic compounds . It is a product of the reaction between ferulic acid and glucose, catalyzed by glucosyltransferases .
Transport and Distribution
The transport and distribution of “6-O-Feruloyl-D-glucose, MinGlucose derivatives are generally transported across cell membranes by glucose transporters .
Subcellular Localization
The subcellular localization of “6-O-Feruloyl-D-glucose, MinGlucose and its derivatives can be found in various subcellular compartments, depending on their roles in cellular metabolism .
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O9/c1-23-10-6-8(2-4-9(10)17)3-5-12(18)24-7-11-13(19)14(20)15(21)16(22)25-11/h2-6,11,13-17,19-22H,7H2,1H3/b5-3+/t11-,13-,14+,15-,16?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNFIOGAAUPIPC-ZSJFXSENSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Chloro-5-nitrophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3040828.png)
![N1-[2-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040829.png)
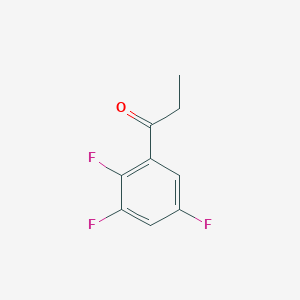
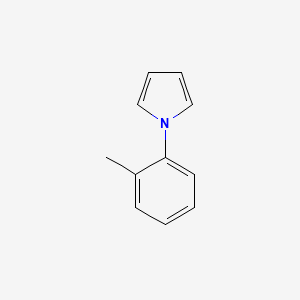
![N1-[6-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide](/img/structure/B3040835.png)
![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2,3,3-trichloroacrylamide](/img/structure/B3040836.png)
![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2-bromopropanamide](/img/structure/B3040837.png)
![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-3-chloro-2,2-dimethylpropanamide](/img/structure/B3040839.png)
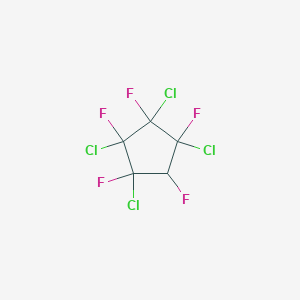

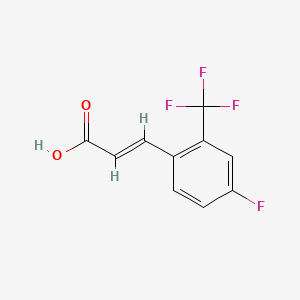
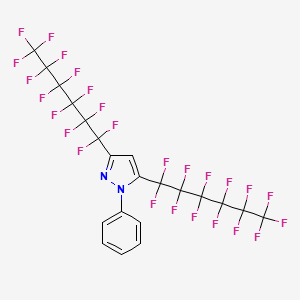

![6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine](/img/structure/B3040848.png)
